molecular formula C10H12BrNO B11872467 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B11872467
M. Wt: 242.11 g/mol
InChI Key: GAIFPRRWZBLJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline typically involves the bromination and methoxylation of tetrahydroquinoline derivatives. One common method includes the use of bromine and methanol under controlled conditions to introduce the bromo and methoxy groups at the desired positions on the tetrahydroquinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

8-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12BrNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3

InChI Key

GAIFPRRWZBLJMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCNC2=C(C=C1)Br

Origin of Product

United States

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